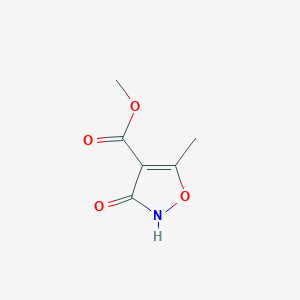![molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0](/img/structure/B13787422.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by its intricate arrangement of carbon atoms, forming a highly strained and rigid framework. The compound’s structure includes multiple fused rings, making it an interesting subject for studies in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The starting materials for these reactions are usually dienes and dienophiles that, under specific conditions, undergo cycloaddition to form the desired polycyclic structure .
Industrial Production Methods
While the industrial production of such a specialized compound is not common, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to facilitate the Diels-Alder reactions and the implementation of purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained polycyclic hydrocarbons and their reactivity.
Biology: Its derivatives might be explored for potential biological activity, although specific applications in biology are less common.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those that benefit from the unique structural features of the compound.
Mecanismo De Acción
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .
Comparación Con Compuestos Similares
Similar Compounds
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features a complex polycyclic structure and undergoes similar types of reactions.
Diademanes: These are another class of polycyclic hydrocarbons with similar structural complexity and reactivity.
Uniqueness
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is unique due to its specific arrangement of rings and the resulting strain within the molecule.
Propiedades
Número CAS |
87480-42-0 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
Clave InChI |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




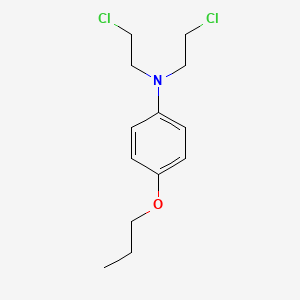
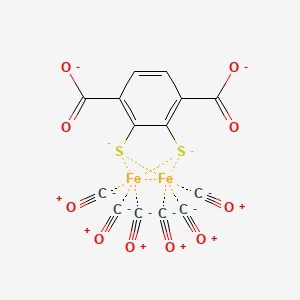
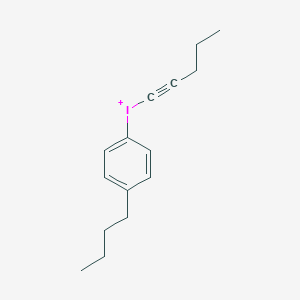
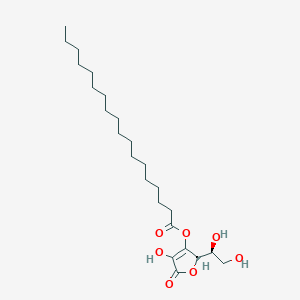
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
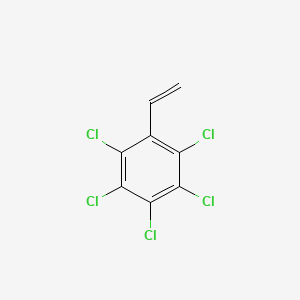
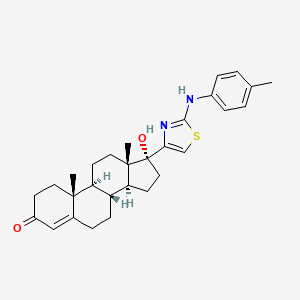

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
